Hydroxocobalamin xhydrochloride

Catalog No.
S006789
CAS No.
59461-30-2
M.F
C62H90ClCoN13O15P
M. Wt
1382.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxocobalamin xhydrochloride

CAS Number

59461-30-2

Product Name

Hydroxocobalamin xhydrochloride

IUPAC Name

cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;hydroxide;hydrochloride

Molecular Formula

C62H90ClCoN13O15P

Molecular Weight

1382.8 g/mol

InChI

InChI=1S/C62H90N13O14P.ClH.Co.H2O/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H;;1H2/q;;+3;/p-3

InChI Key

KEHNCSYXYMMUCO-UHFFFAOYSA-K

SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[OH-].Cl.[Co+3]

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[OH-].Cl.[Co+3]

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[OH-].Cl.[Co+3]

Description

Vitamin B12a is an organic derivative, used as a powerful antidote for cyanide poisoning. It is a storage and delivery form of vitamin B12 and its mode of action involves the formation of non-toxic cyanocobalamin.
Hydroxocobalamin hydrochloride (Vitamin B12a hydrochloride) is a naturally occurring vitamin B12 form found in food and used as a dietary supplement in the treatment of vitamin B12 deficiency.

Vitamin B12 Deficiency Research:

  • Diagnosis: Hydroxocobalamin's unique properties allow for easier detection of vitamin B12 deficiency compared to other forms. Studies suggest it may be more effective in repleting B12 stores and improving clinical outcomes in deficient individuals. Source: National Institutes of Health: )
  • Treatment: Research is ongoing to explore hydroxocobalamin's efficacy in treating various B12 deficiency-related conditions, including megaloblastic anemia, neuropathy, and cognitive decline. Source: University of Maryland, Baltimore: )

Neurological Research:

  • Neuroprotection: Studies suggest hydroxocobalamin may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease. Its ability to promote nerve regeneration is also being investigated. Source: National Institutes of Health: )

Metabolic Research:

  • Cellular Function: Hydroxocobalamin plays a crucial role in various metabolic processes. Research is exploring its potential impact on homocysteine levels, which are linked to cardiovascular disease. Source: GlpBio:

Detoxification Research:

  • Cyanide Antidote: Hydroxocobalamin can bind to cyanide, a toxic compound, and help eliminate it from the body. This makes it a valuable treatment option in cyanide poisoning cases. Source: National Institutes of Health: )

Hydroxocobalamin hydrochloride is a synthetic form of vitamin B12, specifically a cobalamin compound. It is characterized by the presence of a cobalt ion at its core, bound to a benzimidazole nucleotide and a hydroxo group. The molecular formula for hydroxocobalamin hydrochloride is C62H90ClCoN13O15PC_{62}H_{90}ClCoN_{13}O_{15}P . This compound appears as a dark red powder or solution and is known for its high solubility in water, making it suitable for intravenous administration . Hydroxocobalamin is primarily used in clinical settings for its ability to detoxify cyanide, converting it into the less toxic compound cyanocobalamin, which is then excreted through urine .

Hydroxocobalamin, like other B12 forms, acts as a coenzyme in various enzymatic reactions crucial for DNA synthesis, red blood cell formation, and nervous system function []. The exact mechanism for hydroxocobalamin's specific action is still under investigation, but it's believed to involve the release of the cobalt ion inside cells, which then participates in enzymatic processes.

  • Injection Site Reactions: Pain, redness, or swelling at the injection site can occur.
  • Allergic Reactions: Although rare, allergic reactions to vitamin B12 are possible.

  • Cyanide Binding: Hydroxocobalamin can bind to cyanide ions, substituting the hydroxo ligand for cyanide to form cyanocobalamin. This reaction is crucial in treating cyanide poisoning, where hydroxocobalamin acts as a chelator .
    Hydroxocobalamin+CNCyanocobalamin\text{Hydroxocobalamin}+\text{CN}^-\rightarrow \text{Cyanocobalamin}
  • Conversion to Active Forms: In the body, hydroxocobalamin can be converted into other active forms of vitamin B12, such as methylcobalamin and adenosylcobalamin, which are essential cofactors in various metabolic processes .
  • Redox Reactions: Hydroxocobalamin can participate in redox reactions due to the cobalt ion's ability to switch between oxidation states, facilitating various biochemical pathways .

Hydroxocobalamin exhibits several biological activities:

  • Cyanide Detoxification: Its primary role in emergency medicine is as an antidote for cyanide poisoning. Hydroxocobalamin effectively binds cyanide ions, preventing cellular toxicity and promoting safe excretion .
  • Vitamin B12 Activity: As a form of vitamin B12, hydroxocobalamin plays a critical role in DNA synthesis and methylation processes. It is involved in the conversion of homocysteine to methionine and the metabolism of fatty acids and amino acids .
  • Neuroprotective Effects: Some studies suggest that hydroxocobalamin may have neuroprotective properties due to its role in maintaining myelin integrity and supporting neuronal health .

Hydroxocobalamin can be synthesized through various methods:

  • Chemical Synthesis: The most common method involves the chemical modification of cyanocobalamin or other cobalamins under controlled conditions to introduce the hydroxo group .
  • Biotechnological Approaches: Fermentation processes using specific bacterial strains that produce cobalamins can also yield hydroxocobalamin. This method allows for more sustainable production but may require extensive purification steps .
  • Extraction from Natural Sources: Hydroxocobalamin can be extracted from natural sources such as animal tissues or certain algae that are rich in vitamin B12 compounds .

Hydroxocobalamin has several clinical applications:

  • Treatment of Cyanide Poisoning: Approved by the FDA for use in cases of cyanide toxicity, particularly following smoke inhalation or exposure to industrial chemicals .
  • Vitamin B12 Supplementation: Used as a supplement for individuals with vitamin B12 deficiency, particularly those with malabsorption issues or dietary restrictions .
  • Potential Role in Cardiovascular Health: Emerging research suggests that hydroxocobalamin may help reduce homocysteine levels, potentially lowering cardiovascular disease risk .

Hydroxocobalamin interacts with various substances:

  • Drug Interactions: Hydroxocobalamin may interact with certain medications such as metformin and other agents affecting vitamin B12 absorption. Monitoring is recommended when used concurrently with these drugs .
  • Biochemical Interactions: As it participates in metabolic pathways involving folate and amino acids, it can influence bio

Hydroxocobalamin shares similarities with other cobalamins but has unique properties that distinguish it:

Compound NameMolecular FormulaKey Features
CyanocobalaminC63H88CoN14O14C_{63}H_{88}CoN_{14}O_{14}Commonly used form of vitamin B12; less effective against cyanide
MethylcobalaminC63H91CoN14O16C_{63}H_{91}CoN_{14}O_{16}Active coenzyme form; crucial for methionine synthesis
AdenosylcobalaminC63H91CoN14O15C_{63}H_{91}CoN_{14}O_{15}Active coenzyme; involved in energy metabolism
AquacobamineC62H90CoN13O15C_{62}H_{90}CoN_{13}O_{15}Precursor to hydroxocobalamin; less stable

Uniqueness of Hydroxocobalamin

Hydroxocobalamin's unique ability to bind cyanide and its application as an antidote set it apart from other forms of vitamin B12. Additionally, its higher affinity for transport proteins compared to other cobalamins enhances its efficacy in clinical settings .

Industrial Synthesis Methodologies

Chemical Conversion from Hydroxocobalamin Base

The industrial production of hydroxocobalamin hydrochloride relies primarily on the chemical conversion of hydroxocobalamin base through well-established pharmaceutical preparation methods [2]. The conversion process involves the treatment of hydroxocobalamin with hydrochloric acid to form the stable hydrochloride salt, which enhances both the chemical stability and bioavailability of the compound [7]. This salt formation is critical for pharmaceutical applications as it provides improved solubility characteristics and extended shelf life compared to the free base form [2].

Recent methodological advances have demonstrated that hydroxocobalamin hydrochloride can be prepared through direct dissolution in sodium chloride solutions, with subsequent pH adjustment using hydrochloric acid to achieve optimal pH values between 4.3 and 4.5 [2]. This approach ensures the maintenance of chemical integrity while providing the necessary ionic environment for stable formulation [2]. The process requires careful temperature control and sterile filtration through 0.2 micrometer filters to achieve pharmaceutical-grade purity standards [2].

Advanced synthesis protocols have been developed for converting hydroxocobalamin base to various derivatives, including the formation of hydroxocobalamin lactam compounds through cyclization reactions [1]. These synthetic pathways involve alkaline substrate solutions at boiling temperatures with simultaneous air passage through the reaction mixture, demonstrating the versatility of hydroxocobalamin as a starting material for specialized pharmaceutical applications [1]. The cyclization reaction of the c chain in the hydroxocobalamin system represents a significant advancement in synthetic methodology, offering new pathways for creating therapeutically relevant cobalamin derivatives [1].

Crystallization and Purification Protocols

The crystallization and purification of hydroxocobalamin hydrochloride involves sophisticated methodologies designed to achieve high purity levels suitable for pharmaceutical applications [25]. Industrial purification processes typically employ resin extraction methods as the mainstream approach, replacing earlier solvent extraction techniques that required large quantities of organic reagents [25]. The resin extraction methodology offers superior selectivity, ease of desorption, stable physical and chemical properties, and high mechanical strength with repeated use capabilities [25].

Modern purification lines utilize pretreatment resins to remove interfering proteins, pigments, and other impurities, followed by specialized adsorption resins for hydroxocobalamin extraction [25]. Decolorizing resins are subsequently employed for further purification, with chromatographic separation removing difficult-to-eliminate impurities to achieve purity levels exceeding 99 percent [25]. The process can be conducted using either fixed bed or simulated moving bed modes, with simulated moving bed systems offering reduced resin consumption by more than 50 percent and decreased chemical reagent consumption by 30-50 percent [25].

Crystallization protocols for cobalamin compounds have been extensively studied using process analytical technology tools, including attenuated total reflectance ultraviolet-visible spectroscopy, focused beam reflectance measurement, and crystallization process informatics systems [9]. These studies have revealed that impurities strongly inhibit the growth of vitamin B12 crystals, promoting nucleation and leading to poor final crystal size distribution [9]. Slow cooling rates can increase the purity of the final product but also generate broad crystal size distributions due to secondary nucleation [9].

Purification MethodPurity AchievedResin ConsumptionChemical Reagent Use
Fixed Bed System>99%StandardStandard
Simulated Moving Bed>99%50% reduction30-50% reduction
Traditional Solvent ExtractionVariableN/AHigh consumption

The extraction procedures often involve phenol solutions in methylene chloride as organic phases to avoid emulsion formation typically encountered with aqueous phenol extraction [1]. The purified compounds are subsequently concentrated under reduced pressure and subjected to column chromatography using Amberlite XAD-2 resin for final purification [1]. This methodology yields crystalline products with characteristic red needle morphology and acceptable yields for industrial applications [1].

Microbial Biosynthesis Mechanisms

Aerobic vs. Anaerobic Cobalamin Production Pathways

Microbial biosynthesis of cobalamin follows two distinct pathways characterized by different oxygen requirements and cobalt insertion timing [13] [14]. The aerobic pathway, utilized by organisms such as Pseudomonas denitrificans and Rhodobacter capsulatus, requires molecular oxygen and incorporates cobalt late in the biosynthetic sequence [14]. In contrast, the anaerobic pathway, found in Salmonella typhimurium, Bacillus megaterium, and Propionibacterium freudenreichii subspecies shermanii, inserts cobalt as the first committed step toward cobalamin synthesis [14].

The fundamental distinction between these pathways lies in the timing of cobalt chelation and the mechanism of ring contraction [13]. In the aerobic pathway, cobalt insertion occurs as one of the final steps of corrinoid ring formation, while molecular oxygen mediates the ring shrinkage process [22]. Conversely, the anaerobic route incorporates cobalt at an early stage, with ring contraction proceeding independently of oxygen availability [22]. Despite these mechanistic differences, both pathways share common enzymatic steps for peripheral modifications of the corrin molecule, including methylation, decarboxylation, and amidation processes [20].

Industrial applications predominantly favor the aerobic Pseudomonas denitrificans due to its superior productivity compared to anaerobic vitamin B12-producing microorganisms [19]. This organism has been successfully employed in large-scale fermentation processes, with optimized medium formulations achieving vitamin B12 yields of 198.27 milligrams per liter in 120,000-liter fermenters [19]. The utilization of cost-effective substrates such as maltose syrup and corn steep liquor has proven highly effective for industrial vitamin B12 production [19].

Pathway TypeRepresentative OrganismsCobalt Insertion TimingOxygen RequirementIndustrial Preference
AerobicPseudomonas denitrificans, Rhodobacter capsulatusLate stageRequiredHigh productivity
AnaerobicSalmonella typhimurium, Bacillus megateriumEarly stageNot requiredLower productivity

The biosynthetic pathways converge after the synthesis of precorrin-2 and rejoin around the formation of adenosylcobyrinic acid a,c-diamide [20]. However, the exact divergence point remains undefined, suggesting potential variations in the precise order of enzymatic reactions [20]. Recent advances in metabolic engineering have demonstrated the successful transfer of complete aerobic biosynthetic pathways between organisms, facilitating enhanced industrial production capabilities [17].

Key Enzymatic Steps in Bacterial Corrinoid Synthesis

The enzymatic machinery responsible for bacterial corrinoid synthesis involves approximately 30 distinct enzymatic steps for complete de novo construction [15]. The initial steps involve the transformation of aminolevulinic acid via uroporphyrinogen III, utilizing enzymes such as deaminase and cosynthetase to create the tetrapyrrolic structural framework [4]. This framework serves as the common macrocyclic intermediate for heme, chlorophyll, siroheme, and cobalamin biosynthesis [4].

Critical methyltransferase enzymes play essential roles in corrinoid ring modification, with eight methyl groups added through the action of seven separate methyltransferase enzymes [20]. These enzymes show high degrees of sequence similarity, indicating evolutionary relationships through retrograde pathway evolution [20]. The enzyme CbiL demonstrates sequence homology to CysG, CbiH, CbiF, and CbiE, with structural studies suggesting classification within the class III family of methyltransferases [20].

The anaerobic pathway features unique enzymatic characteristics, particularly regarding the enzyme CbiH involved in ring contraction [24]. CbiH enzymes typically comprise approximately 250 amino acid residues with molecular masses around 30 kilodaltons, displaying sequence similarity to class III methyltransferases [24]. However, certain organisms such as Bacillus megaterium produce larger CbiH variants of 540 amino acids with predicted molecular masses of 60 kilodaltons [24]. These larger variants contain additional domains with similarity to nitrite and sulfite reductase proteins, harboring conserved cysteine residues and iron-sulfur centers [24].

Enzyme FamilyFunctionMolecular WeightKey Characteristics
MethyltransferasesMethyl group addition~30 kDaClass III family, sequence similarity
CbiH (standard)Ring contraction~30 kDa250 amino acids, methyltransferase similarity
CbiH60 (B. megaterium)Ring contraction~60 kDa540 amino acids, iron-sulfur center
CbiLCobalt-sirohydrochlorin methylationVariableMetal substrate requirement

The enzyme CbiL requires absolute substrate specificity for metal-containing tetrapyrrole substrates, demonstrating greater activity with cobalt-precorrin-2 and cobalt-sirohydrochlorin while also accepting zinc and nickel complexes [20]. This enzyme does not discriminate based on metal oxidation state, methylating both cobalt(II) and cobalt(III) forms with equal efficiency [20]. Recent crystallographic studies have provided structural insights into the regiospecific methylation mechanisms employed by these enzymes [20].

The terminal enzymatic steps involve nucleotide loop assembly pathways, with BluB serving as a member of the reduced nicotinamide-adenine dinucleotide/flavin mononucleotide-dependent nitroreductase family [31]. This enzyme converts reduced flavin mononucleotide to 5,6-dimethylbenzimidazole in aerobic organisms [31]. In anaerobic bacteria such as Eubacterium limosum, alternative enzymatic pathways encoded by the bza operon convert 5-aminoimidazole ribotide to dimethylbenzimidazole through multi-step processes [31].

Hydrogen Bond Acceptor Count

20

Hydrogen Bond Donor Count

11

Exact Mass

1381.543742 g/mol

Monoisotopic Mass

1381.543742 g/mol

Heavy Atom Count

93

Related CAS

27085-12-7
59461-30-2

Wikipedia

Hydroxocobalamin hydrochloride

Dates

Modify: 2023-08-15
[1]. Greenberg SS, et al. Hydroxocobalamin (vitamin B12a) prevents and reverses endotoxin-induced hypotension and mortality in rodents: role of nitric oxide. J Pharmacol Exp Ther. 1995 Apr;273(1):257-65.[2]. Hansen MB, et al. Combined administration of hyperbaric oxygen and hydroxocobalamin improves cerebral metabolism after acute cyanide poisoning in rats. J Appl Physiol (1985). 2013 Nov 1;115(9):1254-61.[3]. Pery-Man N, et al. Hydroxocobalamin vs cobalt toxicity on rat cardiac and diaphragmatic muscles. Intensive Care Med. 1996 Feb;22(2):108-15.[4]. Truong DH, et al. Prevention of hydrogen sulfide (H2S)-induced mouse lethality and cytotoxicity by hydroxocobalamin (vitamin B(12a)). Toxicology. 2007 Dec 5;242(1-3):16-22.

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